molecular formula C14H16N2O8 B14619080 1,2-Diphenylethane-1,2-diol;nitric acid CAS No. 58286-69-4

1,2-Diphenylethane-1,2-diol;nitric acid

Cat. No.: B14619080
CAS No.: 58286-69-4
M. Wt: 340.28 g/mol
InChI Key: IKARBJBVOAYVEI-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1,2-diol (C₁₄H₁₄O₂), commonly referred to as hydrobenzoin, is a vicinal diol featuring two phenyl groups bonded to adjacent hydroxyl-bearing carbons. It exists in enantiomeric forms, such as (R,R)- and (S,S)-configurations, which are critical for asymmetric synthesis and catalysis .

Properties

CAS No.

58286-69-4

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

IUPAC Name

1,2-diphenylethane-1,2-diol;nitric acid

InChI

InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4)

InChI Key

IKARBJBVOAYVEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Key Features Applications References
1,2-Diphenylethane-1,2-diol Vicinal diol with two phenyl groups Chiral, forms stable acetals/ketals; high enantioselectivity in catalysis Polyimides, asymmetric synthesis
Ethylene Glycol HO-CH₂CH₂-OH Simplest vicinal diol; non-aromatic Antifreeze, polyester production N/A
Hydroquinone 1,4-Benzenediol Aromatic diol with para-hydroxyl groups Antioxidants, photography developers N/A
1,2-Cyclohexanediol Cyclic vicinal diol Conformationally restricted; used in chiral resolutions Solvent, organic intermediates

Reactivity and Performance

  • Acetal/Ketal Formation: 1,2-Diphenylethane-1,2-diol reacts with ketones (e.g., cyclohexenone) to form bicyclic acetals, enabling stereoselective synthesis of natural products . Ethylene glycol forms less stable acetals due to its flexibility and lack of aromatic stabilization.
  • Oxidation: Under photochemical conditions with FeIII(tmpyp), the diol cleaves to yield benzaldehyde (major) and benzoic acid (minor), with pH-dependent efficiency (optimal at pH 5–7) . Hydroquinone oxidizes to quinone, a process exploited in redox reactions and energy storage.
  • Catalytic Performance :

    • In kinetic resolution, the diol achieves S-values >20 with Cu(II)-bis(oxazoline) catalysts, outperforming simpler diols like hexane-2,3-diol (S = 10–15) .

Thermal and Optical Properties

Property 1,2-Diphenylethane-1,2-diol 1,2-DPEDBN (Nitrobenzoate Ester) Polyimide (1,2-DPEDBA-based)
Thermal Stability Decomposes at ~250°C Stable to 300°C Tg > 300°C
Optical Transparency N/A Opaque 85–90% at 450 nm
Dielectric Constant N/A N/A 2.4–2.7

Research Findings and Industrial Relevance

  • Chiral Resolution : The (R,R)-enantiomer is commercially available (≥98% ee) and critical for synthesizing enantiopure pharmaceuticals .
  • Sustainability: Magnetically recoverable catalysts (e.g., Co/C nanoparticles) enable recyclable diol-based catalytic systems, reducing waste .
  • Limitations : Prolonged reuse of immobilized catalysts leads to reduced ee (e.g., from 98% to 85% after three cycles) due to copper complex instability .

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